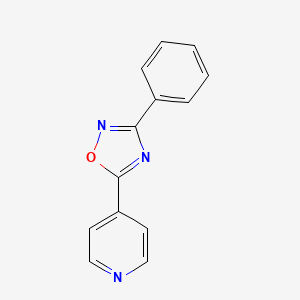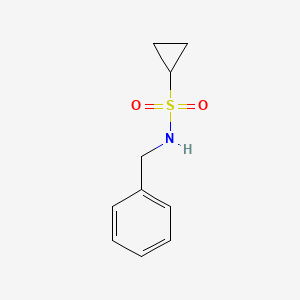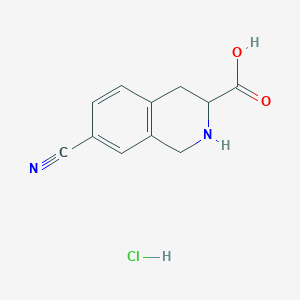
7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 127606-98-8 . It has a molecular weight of 238.67 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . Another protocol for the direct α-cyanation/ N -acylation of THIQs via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature has been reported .Molecular Structure Analysis
The InChI Code for 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is 1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10 (11 (14)15)13-6-9 (8)3-7;/h1-3,10,13H,4,6H2, (H,14,15);1H .Chemical Reactions Analysis
The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .科学的研究の応用
Cancer Immunotherapy Research
This compound has been utilized in the design and synthesis of derivatives that act as inhibitors of the PD-1/PD-L1 immune checkpoint pathway . These pathways are crucial in cancer immunotherapy, as they help modulate the immune system’s response to cancer cells. By inhibiting PD-1/PD-L1 interactions, compounds like EN300-26673988 can potentially enhance the immune system’s ability to fight cancer.
Anti-Inflammatory Agents
Derivatives of this compound have been used in the synthesis of molecules with anti-inflammatory properties. Specifically, it has been involved in creating inhibitors of matrix-degrading metalloproteinases, which play a role in inflammation and tissue remodeling .
作用機序
Target of Action
Similar compounds, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, have been reported to inhibit the programmed cell death-1 (pd-1)/programmed cell death-ligand 1 (pd-l1) immune checkpoint pathway . This pathway plays a crucial role in immune response regulation, and its inhibition can enhance the body’s ability to detect and eliminate cancer cells .
Mode of Action
Based on the reported activity of similar compounds, it’s plausible that 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride may interact with its targets (such as pd-1/pd-l1) to inhibit their function, thereby enhancing the immune response against cancer cells .
Biochemical Pathways
If the compound acts as an inhibitor of the pd-1/pd-l1 pathway like its similar compounds, it could affect various immune response pathways and potentially enhance the body’s ability to fight off cancer cells .
Result of Action
If it acts similarly to other pd-1/pd-l1 inhibitors, it could potentially enhance the immune system’s ability to detect and eliminate cancer cells .
将来の方向性
The future directions for 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride could involve further optimization into potent inhibitors against the PD-1/PD-L1 PPI . Another direction could be the development of new approaches towards the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives .
特性
IUPAC Name |
7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10(11(14)15)13-6-9(8)3-7;/h1-3,10,13H,4,6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOULPYIJZYSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)C#N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2960541.png)
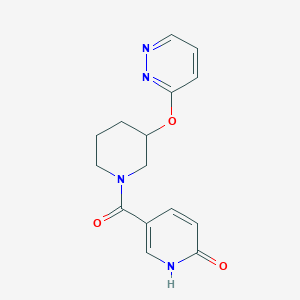
![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)
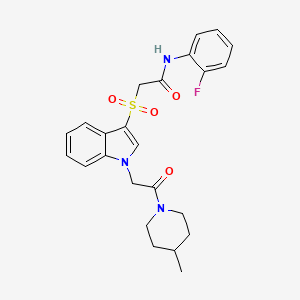
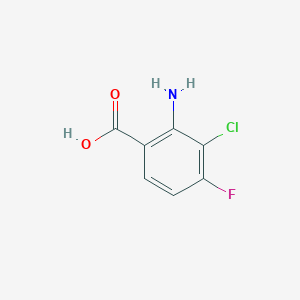
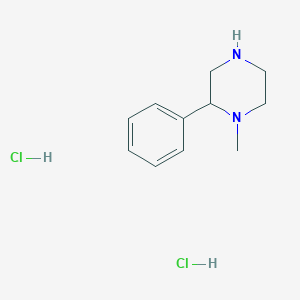
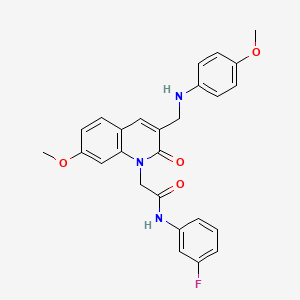
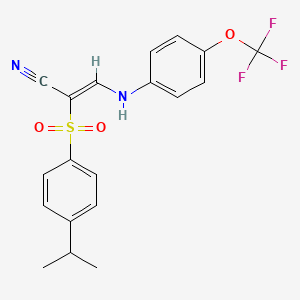
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2960560.png)
![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)
![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)
